molecular formula C32H31ClN2O6 B304147 2-amino-1-(2-chlorophenyl)-3-(4-methoxybenzoyl)-4-(3,4,5-trimethoxyphenyl)-4,6,7,8-tetrahydroquinolin-5-one

2-amino-1-(2-chlorophenyl)-3-(4-methoxybenzoyl)-4-(3,4,5-trimethoxyphenyl)-4,6,7,8-tetrahydroquinolin-5-one

Cat. No. B304147
M. Wt: 575 g/mol
InChI Key: CMUIEHHXTIQQIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-1-(2-chlorophenyl)-3-(4-methoxybenzoyl)-4-(3,4,5-trimethoxyphenyl)-4,6,7,8-tetrahydroquinolin-5-one is a synthetic compound that has been studied for its potential in various scientific research applications. This compound is also known by its chemical name, C29H28ClN3O5, and has been synthesized using different methods.

Mechanism of Action

The mechanism of action of 2-amino-1-(2-chlorophenyl)-3-(4-methoxybenzoyl)-4-(3,4,5-trimethoxyphenyl)-4,6,7,8-tetrahydroquinolin-5-one is not fully understood. However, studies have shown that this compound can inhibit the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. It has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
Studies have shown that 2-amino-1-(2-chlorophenyl)-3-(4-methoxybenzoyl)-4-(3,4,5-trimethoxyphenyl)-4,6,7,8-tetrahydroquinolin-5-one can induce apoptosis (programmed cell death) in cancer cells. It has also been shown to have anti-inflammatory effects and can reduce oxidative stress. In addition, this compound has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-amino-1-(2-chlorophenyl)-3-(4-methoxybenzoyl)-4-(3,4,5-trimethoxyphenyl)-4,6,7,8-tetrahydroquinolin-5-one in lab experiments is its potent anti-cancer properties. However, one of the limitations is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in different experimental settings.

Future Directions

For research on 2-amino-1-(2-chlorophenyl)-3-(4-methoxybenzoyl)-4-(3,4,5-trimethoxyphenyl)-4,6,7,8-tetrahydroquinolin-5-one include further studies on its mechanism of action and optimization of its use in different experimental settings. It may also be useful to investigate its potential in the treatment of other diseases, such as diabetes and cardiovascular disease. Finally, studies on the toxicity and safety of this compound are also needed to determine its potential as a therapeutic agent.

Synthesis Methods

The synthesis of 2-amino-1-(2-chlorophenyl)-3-(4-methoxybenzoyl)-4-(3,4,5-trimethoxyphenyl)-4,6,7,8-tetrahydroquinolin-5-one has been reported in the literature using different methods. One of the methods involves the reaction of 2-chlorobenzaldehyde, 4-methoxybenzoyl chloride, 3,4,5-trimethoxyaniline, and 2-aminoacetophenone in the presence of glacial acetic acid and sodium acetate. The reaction mixture is then refluxed for several hours to obtain the desired product.

Scientific Research Applications

2-amino-1-(2-chlorophenyl)-3-(4-methoxybenzoyl)-4-(3,4,5-trimethoxyphenyl)-4,6,7,8-tetrahydroquinolin-5-one has been studied for its potential in various scientific research applications. One of the applications is in the field of cancer research. Studies have shown that this compound has anti-cancer properties and can inhibit the growth of cancer cells. It has also been studied for its potential in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

properties

Product Name

2-amino-1-(2-chlorophenyl)-3-(4-methoxybenzoyl)-4-(3,4,5-trimethoxyphenyl)-4,6,7,8-tetrahydroquinolin-5-one

Molecular Formula

C32H31ClN2O6

Molecular Weight

575 g/mol

IUPAC Name

2-amino-1-(2-chlorophenyl)-3-(4-methoxybenzoyl)-4-(3,4,5-trimethoxyphenyl)-4,6,7,8-tetrahydroquinolin-5-one

InChI

InChI=1S/C32H31ClN2O6/c1-38-20-14-12-18(13-15-20)30(37)29-27(19-16-25(39-2)31(41-4)26(17-19)40-3)28-23(10-7-11-24(28)36)35(32(29)34)22-9-6-5-8-21(22)33/h5-6,8-9,12-17,27H,7,10-11,34H2,1-4H3

InChI Key

CMUIEHHXTIQQIF-UHFFFAOYSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)C2=C(N(C3=C(C2C4=CC(=C(C(=C4)OC)OC)OC)C(=O)CCC3)C5=CC=CC=C5Cl)N

SMILES

COC1=CC=C(C=C1)C(=O)C2=C(N(C3=C(C2C4=CC(=C(C(=C4)OC)OC)OC)C(=O)CCC3)C5=CC=CC=C5Cl)N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=C(N(C3=C(C2C4=CC(=C(C(=C4)OC)OC)OC)C(=O)CCC3)C5=CC=CC=C5Cl)N

Origin of Product

United States

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